molecular formula C11H13FO4 B8124362 2-(5-Fluoro-2-methoxyphenoxy)-2-methylpropionic acid

2-(5-Fluoro-2-methoxyphenoxy)-2-methylpropionic acid

Cat. No.: B8124362
M. Wt: 228.22 g/mol
InChI Key: HBXGRZNQKPWNMS-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenoxy)-2-methylpropionic acid is an organic compound that features a fluorinated aromatic ring and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methoxyphenoxy)-2-methylpropionic acid typically involves the reaction of 5-fluoro-2-methoxyphenol with 2-bromo-2-methylpropionic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkane, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxyphenoxy)-2-methylpropionic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Alcohols or aldehydes.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenoxy)-2-methylpropionic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenoxy)-2-methylpropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring can enhance binding affinity and specificity, while the propionic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-2-methoxyphenoxy)-2-methylpropionic acid
  • 2-(5-Fluoro-3-methoxyphenoxy)-2-methylpropionic acid
  • 2-(5-Fluoro-2-ethoxyphenoxy)-2-methylpropionic acid

Uniqueness

2-(5-Fluoro-2-methoxyphenoxy)-2-methylpropionic acid is unique due to the specific positioning of the fluorine and methoxy groups on the aromatic ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(5-fluoro-2-methoxyphenoxy)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO4/c1-11(2,10(13)14)16-9-6-7(12)4-5-8(9)15-3/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXGRZNQKPWNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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